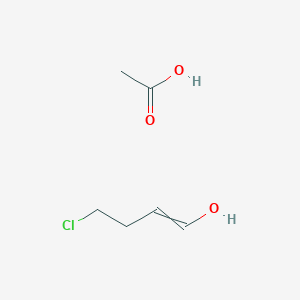
2,2'-(Butane-1,4-diyl)bis(3-methyl-1,3-benzoxazol-3-ium) diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-(Butane-1,4-diyl)bis(3-methyl-1,3-benzoxazol-3-ium) diiodide is a chemical compound with a complex structure, consisting of two 3-methyl-1,3-benzoxazol-3-ium units connected by a butane-1,4-diyl linker
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process involving the reaction of 3-methyl-1,3-benzoxazolium iodide with 1,4-butanediol. The reaction typically requires heating under reflux conditions in the presence of a suitable catalyst, such as sulfuric acid, to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of 2,2'-(Butane-1,4-diyl)bis(3-methyl-1,3-benzoxazol-3-ium) diiodide involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization, to obtain the final product in its pure form.
化学反応の分析
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodide-substituted derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and other materials with specific properties.
Biology: In biological research, 2,2'-(Butane-1,4-diyl)bis(3-methyl-1,3-benzoxazol-3-ium) diiodide can be used as a fluorescent probe for imaging and studying cellular processes. Its ability to bind to specific biomolecules makes it a valuable tool in biochemistry.
Medicine: In the medical field, this compound has potential applications in drug development. Its ability to interact with biological targets can be exploited to create new therapeutic agents for various diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as conductive polymers and coatings. Its unique properties make it suitable for applications requiring high stability and performance.
作用機序
The mechanism by which 2,2'-(Butane-1,4-diyl)bis(3-methyl-1,3-benzoxazol-3-ium) diiodide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
2,2'-(Butane-1,4-diyl)bis(1H-benzimidazole-2,1-diyl)diacetic acid
2,2'-(Butane-1,4-diyl)bis(5-carboxy-1H-imidazole-4-carboxylato)-cadmium (II) monohydrate
Uniqueness: 2,2'-(Butane-1,4-diyl)bis(3-methyl-1,3-benzoxazol-3-ium) diiodide stands out due to its specific structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential use in different fields highlight its versatility and importance.
特性
CAS番号 |
654638-56-9 |
|---|---|
分子式 |
C20H22I2N2O2 |
分子量 |
576.2 g/mol |
IUPAC名 |
3-methyl-2-[4-(3-methyl-1,3-benzoxazol-3-ium-2-yl)butyl]-1,3-benzoxazol-3-ium;diiodide |
InChI |
InChI=1S/C20H22N2O2.2HI/c1-21-15-9-3-5-11-17(15)23-19(21)13-7-8-14-20-22(2)16-10-4-6-12-18(16)24-20;;/h3-6,9-12H,7-8,13-14H2,1-2H3;2*1H/q+2;;/p-2 |
InChIキー |
HRQULYGTEXNPBL-UHFFFAOYSA-L |
正規SMILES |
C[N+]1=C(OC2=CC=CC=C21)CCCCC3=[N+](C4=CC=CC=C4O3)C.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,5R)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B15159451.png)

![2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine](/img/structure/B15159467.png)
![9-Hydroxy-8-oxatricyclo[7.3.1.02,7]tridec-2(7)-en-3-one](/img/structure/B15159471.png)
![1H-Benzimidazole, 2-(2,2-diphenylethenyl)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B15159475.png)


![1-Ethenyl-3-[(3-methylphenoxy)methyl]benzene](/img/structure/B15159499.png)
![N-[4-[3,5-bis[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B15159510.png)
![2-{[(2S)-Butan-2-yl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B15159513.png)


![Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate](/img/structure/B15159542.png)
![4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one](/img/structure/B15159548.png)
